Kinase Selectivity: Arcyriaflavin A Exhibits a Distinct CDK4/CaMKII Dual-Target Profile Unmatched by K252c or Staurosporine
Arcyriaflavin A achieves nanomolar inhibition of two therapeutically relevant kinases—CDK4/cyclin D1 (IC50 = 140 nM) and CaMKII (IC50 = 25 nM)—while displaying >800-fold selectivity for CaMKII over PKC (IC50 > 100 µM) and >80-fold over PKA (IC50 > 2 µM) . By contrast, its closest biosynthetic relative K252c (staurosporine aglycone) is a micromolar PKC inhibitor (IC50 = 2.45 µM) with approximately 10-fold selectivity over PKA (IC50 = 25.7 µM) and negligible activity at CDK4 or CaMKII [1]. Staurosporine, the glycosylated parent, is a broad-spectrum inhibitor with CaMKII IC50 of 2–6 nM and CDK4 IC50 of approximately 11 nM, but it also potently inhibits PKC (IC50 ≈ 0.7 nM), PKA (IC50 ≈ 7 nM), and CDK1/CDK2, eliminating any pathway selectivity [2]. This quantitative divergence in selectivity index—from >4,000-fold (Arcyriaflavin A for CaMKII vs. PKC) down to approximately 1.2-fold (staurosporine for CaMKII vs. PKC)—is directly attributable to Arcyriaflavin A's uniquely oxidized bis-maleimide scaffold.
| Evidence Dimension | Kinase inhibition selectivity (CaMKII IC50 vs. PKC IC50 ratio) |
|---|---|
| Target Compound Data | CaMKII IC50 = 25 nM; PKC IC50 > 100,000 nM; CDK4 IC50 = 140 nM; CDK1 IC50 = 1,130 nM; CDK2 IC50 = 900 nM |
| Comparator Or Baseline | K252c: PKC IC50 = 2,450 nM; PKA IC50 = 25,700 nM; Staurosporine: CaMKII IC50 = 2–6 nM; PKC IC50 ≈ 0.7 nM; CDK4 IC50 ≈ 11 nM |
| Quantified Difference | Arcyriaflavin A selectivity ratio CaMKII:PKC > 4,000-fold vs. K252c ratio (not applicable, K252c is PKC-selective) vs. Staurosporine ratio approximately 1.2:1; Arcyriaflavin A CDK4:CDK1 selectivity ratio = 8:1 vs. Staurosporine approximately 1:1 |
| Conditions | In vitro kinase inhibition assays; CDK4/cyclin D1 (GST-tagged, baculovirus-expressed Sf9 cells, RPPTLSPIPHIPR peptide substrate); CaMKII (human recombinant); PKC and PKA (commercial kinase assay panels) |
Why This Matters
Procurement of any indolocarbazole other than Arcyriaflavin A guarantees a fundamentally different kinase inhibition signal, making it the only valid probe for experiments requiring simultaneous CDK4 and CaMKII engagement without PKC contamination.
- [1] Cayman Chemical. K252c Product Datasheet: PKC IC50 = 2.45 µM, PKA IC50 = 25.7 µM. Item No. 13514. View Source
- [2] Karaman MW, Herrgard S, Treiber DK, et al. A quantitative analysis of kinase inhibitor selectivity. Nat Biotechnol. 2008;26(1):127-132. PMID: 18183025. (Staurosporine Kd/IC50 values across kinase panel). View Source
